molecular formula C16H10S B1196943 Benzo[b]naphtho[2,3-d]thiophene CAS No. 243-46-9

Benzo[b]naphtho[2,3-d]thiophene

Cat. No.: B1196943
CAS No.: 243-46-9
M. Wt: 234.3 g/mol
InChI Key: UWMISBRPSJFHIR-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C₁₆H₁₀S.

Future Directions

Future research could focus on expanding the conditions and applications where Benzo[b]naphtho[2,3-d]thiophene could be used . Additionally, the excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides suggest potential applications in the field of fluorescence-based technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromonaphthalene with sodium sulfide or potassium sulfide, followed by cyclization to form the thiophene ring . Another approach involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

naphtho[2,3-b][1]benzothiole
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InChI

InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWMISBRPSJFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H10S
Source PubChem
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DSSTOX Substance ID

DTXSID5075442
Record name Benzo[b]naphtho[2,3-d]thiophene
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Molecular Weight

234.3 g/mol
Source PubChem
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Physical Description

Almost white solid; [Acros Organics MSDS]
Record name Benzo(b)naphtho(2,3-d)thiophene
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Vapor Pressure

0.0000009 [mmHg]
Record name Benzo(b)naphtho(2,3-d)thiophene
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CAS No.

243-46-9, 61523-34-0
Record name Benzo[b]naphtho[2,3-d]thiophene
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Record name Benzo(b)naphtho(2,3-d)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is benzo[b]naphtho[2,3-d]thiophene and what are its key structural features?

A1: this compound is a polycyclic aromatic sulfur heterocycle (PASH) composed of a thiophene ring fused with a naphthalene ring system, which itself is further fused with a benzene ring. [, , , , ] It's structurally related to cholanthrene and methylcholanthrene, compounds with known biological activity. [] Crystallographic studies have shown that substituted benzo[b]naphtho[2,3-d]thiophenes exhibit specific dihedral angles between the aromatic rings, influencing their overall geometry and potentially impacting their interactions with other molecules. []

Q2: How prevalent is this compound in the environment?

A2: this compound has been identified in environmental samples, specifically in sediments contaminated with coke-oven residues. [] Research suggests these compounds are present at significant levels, highlighting potential environmental concerns. [] Furthermore, analysis of coal samples from the Huaibei coalfield in China revealed the presence of this compound and its methyl derivatives, particularly in low-sulfur coals. []

Q3: How can this compound and its derivatives be synthesized?

A3: Several methods have been developed for synthesizing this compound and its derivatives:

  • Sulfur-bridging reactions: These reactions utilize hydrogen sulfide and a catalyst to form sulfur bridges between aromatic rings. For instance, 2-phenylnaphthalene can be converted to benzo[b]naphtho[2,1-d]thiophene and this compound using hydrogen sulfide and a chromia-alumina-magnesia or a sulfided cobaltous oxide-molybdic oxide-alumina catalyst. [, ]
  • Palladium(II)-mediated oxidative cyclization: This method involves the use of palladium(II) acetate to promote the cyclization of 3-arylthio-1,4-naphthoquinone, resulting in the formation of this compound-6,11-diones. []
  • Other synthetic routes: The synthesis of all monomethyl derivatives of this compound has been reported. [, ] Additionally, a new procedure allows for the synthesis of all isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. [] Researchers have also explored the use of benzo[b]thiophene-2,3-quinodimethane intermediates for the synthesis of this compound derivatives. []

Q4: What analytical techniques are employed for identifying and quantifying this compound in complex mixtures?

A4:

  • Gas chromatography-mass spectrometry (GC-MS): This technique has been successfully used to identify this compound and its methyl derivatives in coal extracts. []
  • Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (RPLC-APCI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of this compound and its isomers even in complex matrices containing other polycyclic aromatic compounds. The use of tandem MS (MS/MS), specifically selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), enhances selectivity and enables accurate identification and quantification. []

Q5: How is this compound related to research on ethoxyresorufin-O-deethylase (EROD) induction?

A5: this compound has been identified as an inducer of EROD activity, a biomarker for exposure to certain toxicants, in avian hepatocyte cultures. [] While less potent than other polycyclic aromatic hydrocarbons like dibenz[ah]anthracene and benzo[k]fluoranthene, its ability to induce EROD activity highlights its potential for biological activity and potential toxicity. []

Q6: What is the significance of studying the hydrodesulfurization of this compound?

A6: Hydrodesulfurization is a crucial process in petroleum refining, aiming to remove sulfur from crude oil to reduce sulfur dioxide emissions. Understanding the hydrodesulfurization of this compound provides insights into removing sulfur from more complex polycyclic aromatic sulfur heterocycles found in heavy petroleum and coal-derived liquids. []

Q7: What catalysts are commonly used in the hydrodesulfurization of this compound?

A7: Research has focused on using sulfided CoO-MoO3/γ-Al2O3 as a catalyst for hydrodesulfurization of this compound. [, ] This catalyst exhibits activity towards the hydrogenation and sulfur removal of the compound. [, ]

Q8: What are the main products and reaction pathways involved in the hydrodesulfurization of this compound?

A8: The hydrodesulfurization of this compound catalyzed by sulfided CoO-MoO3/γ-Al2O3 yields 7,8,9,10-tetrahydrobenzo(b)naphtho(2,3-d)thiophene and 2-phenylnaphthalene as primary products. These intermediates can further be converted into secondary products like 2-phenyltetralin and 6-phenyltetralin. The reaction network involves parallel hydrogenation and hydrodesulfurization pathways. Interestingly, this compound shows a preference for simultaneous hydrogenation and hydrodesulfurization, unlike dibenzothiophene, which primarily undergoes direct hydrodesulfurization. []

Q9: How does the presence of sulfur in this compound influence its reactivity in catalytic hydrogenation?

A9: Studies investigating the hydrogenation of aromatic compounds catalyzed by sulfided CoO-MoO/sub 3//..gamma..-Al/sub 2/O/sub 3/ revealed that sulfur slightly increases the reactivity of neighboring rings towards hydrogenation. [] This observation suggests that the sulfur atom in this compound may influence its interaction with the catalyst, potentially enhancing its adsorption and subsequent hydrogenation. []

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